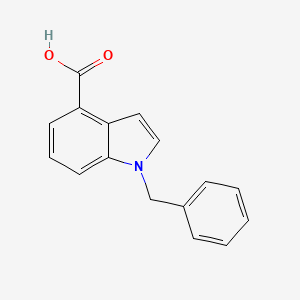

1-Benzyl-1H-indole-4-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

This compound is characterized by the molecular formula C16H13NO2, with an average molecular mass of 251.285 Da and a monoisotopic mass of 251.094629 Da. The compound consists of an indole core (a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring) with two key substituents: a benzyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4 of the indole ring system.

According to IUPAC nomenclature, the systematic name 1-(phenylmethyl)-1H-indole-4-carboxylic acid accurately reflects the structural arrangement. Alternative nomenclature includes 1-benzylindole-4-carboxylic acid and 1-BENZYL-1H-INDOLE-4-CARBOXYLICACID. The registry number (RN) assigned to this compound is 860360-11-8, with MDL number MFCD11519413.

The molecular architecture can be precisely described using structural identifiers. The SMILES notation for this compound is c1ccc(cc1)Cn2ccc3c2cccc3C(=O)O, while the InChI representation is InChI=1S/C16H13NO2/c18-16(19)14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19). These structural descriptors unambiguously define the three-dimensional arrangement of atoms within the molecule.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO2 |

| Average Mass | 251.285 Da |

| Monoisotopic Mass | 251.094629 Da |

| CAS Registry Number | 860360-11-8 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (tPSA) | 45 Ų |

| LogP | 3.35 |

The structural framework of this compound features three rotatable bonds, primarily in the benzyl substituent and the connection to the carboxylic acid group. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, contributing to its potential for intermolecular interactions. The topological polar surface area (tPSA) of 45 Ų and partition coefficient (logP) of 3.35 indicate moderate lipophilicity and membrane permeability characteristics.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic methods provide valuable tools for the identification and structural characterization of this compound. While comprehensive spectroscopic data specific to this compound is limited in the literature, certain characteristic spectral features can be identified based on its structural elements and related compounds.

For infrared (IR) spectroscopy, the carboxylic acid functionality exhibits distinctive absorption bands. The compound would typically show a broad O-H stretching band in the 3400-2500 cm⁻¹ region, characteristic of carboxylic acids. The carbonyl (C=O) stretching vibration would appear as a strong band around 1680-1700 cm⁻¹, while aromatic C=C stretching vibrations would manifest in the 1600-1400 cm⁻¹ region.

Mass spectrometry (MS) analysis would reveal a molecular ion peak at m/z 251, corresponding to the molecular weight of the compound. Based on typical fragmentation patterns of indole derivatives, characteristic fragment ions might include those resulting from the loss of the carboxyl group and cleavage of the benzyl substituent.

While specific nuclear magnetic resonance (NMR) data for this compound is not directly provided in the available literature, the spectral characteristics can be inferred based on the chemical environment of various protons and carbons within the molecule. In related indole carboxylic acid compounds, the benzyl methylene protons typically appear as a singlet in the range of δ 5.3-5.4 ppm. The indole ring protons generally resonate in the aromatic region between δ 7.0-8.2 ppm, with the characteristic indole C-2 proton appearing downfield around δ 8.0-8.2 ppm.

Table 2: Predicted Key Spectral Features of this compound

| Spectroscopic Method | Key Features | Expected Values |

|---|---|---|

| IR | O-H stretching (carboxylic acid) | 3400-2500 cm⁻¹ |

| C=O stretching | 1680-1700 cm⁻¹ | |

| Aromatic C=C stretching | 1600-1400 cm⁻¹ | |

| MS | Molecular ion | m/z 251 |

| ¹H NMR | Benzyl CH₂ | ~δ 5.3-5.4 ppm |

| Indole ring protons | ~δ 7.0-8.2 ppm | |

| Carboxylic acid OH | ~δ 12.0-13.0 ppm |

X-ray Crystallographic Analysis

X-ray crystallography provides detailed information about the three-dimensional structure of molecules in the solid state. While specific X-ray crystallographic data for this compound is not directly available in the current literature, insights can be gleaned from studies of related indole derivatives.

Research on indole-4-carboxylic acid, the non-benzylated parent compound, has revealed important structural features. Studies using rotationally resolved spectroscopy have determined the positions of hydrogen atoms in the principal axis frames, which is crucial for understanding the conformational preferences of the molecule. The indole ring system is known to be essentially planar, with the carboxylic acid group typically oriented in the same plane or slightly twisted out of the indole plane.

The introduction of the benzyl group at position 1 in this compound would be expected to influence crystal packing and intermolecular interactions. In related benzylated indole structures, the benzyl ring typically adopts a non-coplanar orientation relative to the indole plane, with dihedral angles often ranging from 40° to 60°. This non-coplanarity arises from steric interactions and influences the overall three-dimensional architecture of the molecule.

Crystallographic studies of related compounds have shown that the carboxylic acid groups in indole carboxylic acids often engage in hydrogen bonding, forming dimeric structures or extended networks in the crystal lattice. These hydrogen-bonding interactions play a crucial role in determining the crystal packing and solid-state properties of the compound.

Tautomeric and Conformational Properties

This compound exhibits interesting conformational properties that influence its structural dynamics and reactivity. Unlike the parent indole, which can exhibit N-H tautomerism, the N-benzylation in this compound precludes such tautomeric behavior, locking the structure into a single tautomeric form.

The conformational landscape of this compound is primarily defined by rotations around three key bonds: the C-N bond connecting the benzyl group to the indole nitrogen, the bond between the phenyl ring and the methylene group in the benzyl substituent, and the bond between the carboxylic acid group and the indole ring.

Studies on indole-4-carboxylic acid have identified two principal rotamers based on the orientation of the carboxylic acid group relative to the indole ring: the "s-cis" and "s-trans" conformers. These rotamers differ in the orientation of the carbonyl oxygen, either toward or away from the indole nitrogen. Similar rotameric equilibria are likely present in this compound, with the additional complexity introduced by the conformational flexibility of the benzyl group.

Detailed spectroscopic studies of indole-4-carboxylic acid have revealed that the s-cis and s-trans rotamers differ in their electronic properties and excited state dynamics. The s-cis conformer generally exhibits enhanced intramolecular charge transfer in the excited state compared to the s-trans form, which can influence its photophysical properties and reactivity. These conformational effects may extend to this compound, potentially influencing its chemical behavior and interaction with other molecules.

The benzyl group introduces additional conformational complexity. While the indole ring system remains essentially planar, the benzyl group can adopt various orientations relative to this plane. Theoretical and experimental studies on related N-benzylated indoles suggest that the preferred conformation has the benzyl phenyl ring oriented perpendicular to the indole plane, minimizing steric interactions while allowing for potential CH-π interactions between the methylene hydrogens and the indole π-system.

Properties

IUPAC Name |

1-benzylindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXSTRTULSOSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651893 | |

| Record name | 1-Benzyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860360-11-8 | |

| Record name | 1-Benzyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with commercially available indole. The indole nucleus is first subjected to formylation to introduce an aldehyde group, which serves as a key intermediate for further oxidation to the carboxylic acid.

- Vilsmeier-Haack Formylation : Indole is treated under Vilsmeier-Haack conditions to yield 1H-indole-3-carbaldehyde with high yield (~85%). The aldehyde functionality is confirmed by IR absorption at 1634 cm⁻¹ and a singlet at δ 9.9 ppm in ^1H NMR spectra.

Protection of Indole Nitrogen

To prevent side reactions such as N-oxidation during subsequent steps, the indolic nitrogen is protected by benzylation.

- N-Benzylation : The aldehyde intermediate is reacted with benzyl bromide in dry dimethylformamide (DMF) at 5 °C, yielding N-benzyl-1H-indole-3-carbaldehyde in 75% yield. This step enhances the acidity of the NH due to the electron-withdrawing formyl group, facilitating proton abstraction and substitution.

Oxidation to Carboxylic Acid

The key transformation to introduce the carboxylic acid at the 4-position involves oxidation of the aldehyde:

Oxidation Using Potassium Permanganate (KMnO₄) : The N-benzylated aldehyde is oxidized with KMnO₄ in an acetone-water (1:1) mixture. After 3 hours of stirring, the reaction mixture is acidified to precipitate the carboxylic acid. The product, 1-benzyl-1H-indole-4-carboxylic acid, is obtained in 80% yield as a white solid with melting point 183-184 °C.

IR spectra show characteristic broad O-H stretch at 3420-2550 cm⁻¹ and strong C=O absorption at 1655 cm⁻¹, confirming the carboxylic acid group. ^1H NMR and ^13C NMR data further support the structure.

Alternative Synthetic Strategies and Challenges

Attempts to prepare the corresponding acyl halide derivative for further functionalization were unsuccessful due to polymerization/polycondensation under acidic conditions.

Use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with the acid intermediate allows formation of activated esters or amides for subsequent reactions, indicating versatility in derivatization.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | Indole + Vilsmeier reagent | 1H-indole-3-carbaldehyde | 85 | Aldehyde confirmed by IR and NMR |

| 2 | N-Benzylation | Benzyl bromide, dry DMF, 5 °C | N-benzyl-1H-indole-3-carbaldehyde | 75 | Protects indolic NH, facilitates next step |

| 3 | Oxidation | KMnO₄, acetone-water (1:1), 3h | This compound | 80 | Acid isolated by acidification and filtration |

| 4 | Coupling (optional) | DCC, CH₂Cl₂ | Activated ester or amide intermediates | Quantitative | Enables further functionalization |

Detailed Research Findings

The oxidation step is critical and must be carefully controlled to avoid over-oxidation or degradation. KMnO₄ is effective in converting the aldehyde to the acid under mild conditions.

Protection of the indole nitrogen is essential to prevent side reactions and increase the selectivity of oxidation at the 4-position.

Spectroscopic data (IR, ^1H NMR, ^13C NMR, HRMS) confirm the structure and purity of the final product, with characteristic signals for the benzyl group and carboxylic acid.

Attempts to generate acyl halides from the acid intermediate failed due to polymerization, indicating the sensitivity of the indole ring under acidic halide formation conditions.

The use of carbodiimide coupling reagents provides a mild alternative to activate the acid for further derivatization, such as amide bond formation with arylpiperazines.

Additional Notes on Related Compounds

Similar oxidation methods using KMnO₄ or chromium trioxide are reported for related indole derivatives to introduce carboxylic acid or ketone functionalities.

More complex synthetic routes involving protection/deprotection strategies and functional group interconversions are described for diaminoindoles and other substituted indoles, but the core approach for this compound remains focused on formylation, N-benzylation, and oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of indole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can produce reduced forms of the compound, such as 1-Benzyl-1H-indole-4-alcohol.

Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-1H-indole-4-carboxylic acid features a benzyl group attached to an indole structure at the 1-position, with a carboxylic acid functional group at the 4-position. This configuration allows for various chemical modifications, enhancing its potential as a lead compound in drug discovery.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These characteristics make it a candidate for developing new therapeutic agents aimed at treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest its efficacy in modulating pain perception, potentially through interactions with neurotransmitter systems.

Neurological Disorders

The compound's interactions with central nervous system targets suggest potential applications in treating neurological disorders. Initial findings indicate promising pharmacological profiles that warrant further investigation into its mechanisms of action and therapeutic efficacy.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, including receptors and enzymes. Such studies are crucial for understanding the compound's effects on mood and pain pathways, which could lead to new insights into its therapeutic applications.

Antiparasitic Activity

Related compounds, such as (1-benzyl-4-triazolyl)-indole-2-carboxamides, have shown activity against Toxoplasma gondii and Cryptosporidium parvum, indicating that derivatives of indole-based compounds might be explored for their antiparasitic properties . This highlights the potential for this compound to inspire novel drug designs targeting parasitic infections.

Synthesis of Derivatives

The versatility of this compound as a starting material allows for the synthesis of various derivatives with enhanced biological activities. Methods for synthesizing this compound include several chemical reactions that facilitate structural modifications, potentially leading to compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism by which 1-Benzyl-1H-indole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Molecular Targets and Pathways:

Receptors: The compound may bind to receptors involved in various signaling pathways, leading to changes in cellular functions.

Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes and cellular activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below summarizes key structural and synthetic differences between 1-benzyl-1H-indole-4-carboxylic acid and its analogs:

Key Comparative Insights

Electronic and Steric Effects

- Benzyl vs. Methyl at Position 1 : The benzyl group in the target compound increases steric bulk and lipophilicity compared to methyl-substituted analogs (e.g., 1-methyl-5-phenyl-1H-indole-4-carboxylic acid). This could enhance membrane permeability but reduce solubility .

- Carboxylic Acid Position : Moving the carboxylic acid from position 4 (target compound) to 3 (1-benzyl-1H-indole-3-carboxylic acid) alters electronic distribution. The 4-position para to the nitrogen may enhance resonance stabilization, whereas the 3-position meta may influence hydrogen-bonding geometry .

Research Implications and Gaps

While direct data on this compound are sparse, structural analogs provide critical insights:

- Biological Activity : The benzyl group’s lipophilicity suggests utility in central nervous system (CNS) targets, though solubility may limit bioavailability.

- Synthetic Optimization : The success of Ru-catalyzed C–H arylation in suggests a viable route for synthesizing benzyl-substituted indoles, though reaction conditions may require adjustment for bulkier groups.

Biological Activity

1-Benzyl-1H-indole-4-carboxylic acid (C₁₆H₁₃NO₂) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a benzyl group attached to an indole structure at the 1-position and a carboxylic acid functional group at the 4-position. Its molecular weight is approximately 251.28 g/mol, and it is classified under indoles and carboxylic acids, which are known for their biological activities .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, impacting several biochemical pathways.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways and cellular processes.

- Neurotransmitter Interaction : Preliminary studies suggest it may interact with neurotransmitter systems, potentially influencing mood and pain perception.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Anti-inflammatory Properties : It has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : The compound may also exhibit analgesic properties, suggesting its use in pain management.

- Anticancer Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have demonstrated IC50 values as low as 2 µM against MCF-7 breast cancer cells .

Case Studies and Experimental Data

Several studies provide insights into the biological activity of this compound:

Mechanistic Insights

The compound's mechanism involves apoptosis induction in cancer cells, as evidenced by flow cytometry studies showing increased Annexin-V positivity, indicating early apoptotic changes in treated cells .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-1H-indole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between indole derivatives and benzylating agents. For example, 3-formyl-1H-indole-2-carboxylic acid (a structural analog) reacts with benzyl halides or via nucleophilic substitution under reflux conditions in acetic acid with sodium acetate as a catalyst . Optimization includes adjusting stoichiometry (1.0–1.1 equiv of reactants), reflux duration (2.5–5 hours), and purification via recrystallization from acetic acid . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Purity: Use HPLC with a C18 column (acetonitrile/water mobile phase) or melting point determination (e.g., analogs like 1-Methyl-1H-indole-5-carboxylic acid melt at 221–223°C ).

- Structural Confirmation:

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Segregate hazardous waste and use professional disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the structure of this compound?

Methodological Answer:

- Data Validation: Use SHELXL’s validation tools (e.g., R-factor analysis and electron density maps) to identify misplaced atoms or thermal motion artifacts .

- Twinned Data: For twinned crystals, employ SHELXTL’s twin refinement module or compare multiple datasets to resolve ambiguities .

- Cross-Verification: Validate results against NMR/IR data to ensure consistency between spectroscopic and crystallographic findings .

Q. What strategies are effective in designing experiments to elucidate the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., halogenated or alkylated derivatives) and test against biological targets (e.g., enzymes or receptors) using in vitro assays .

- Probe Design: Incorporate radiolabels (e.g., ) or fluorescent tags to track cellular uptake and target engagement .

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities and guide synthetic prioritization .

Q. How do different computational models compare in predicting the reactivity of this compound with biological targets?

Methodological Answer:

- DFT Calculations: Gaussian 16 with B3LYP/6-31G* basis sets predicts electrophilic/nucleophilic sites (e.g., indole C-3 position) .

- Molecular Dynamics (MD): AMBER or GROMACS simulates ligand-protein stability, identifying key interactions (e.g., hydrogen bonds with active-site residues) .

- Machine Learning: Train models on PubChem BioAssay data to predict toxicity or metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data in the spectroscopic characterization of this compound?

Methodological Answer:

- NMR Shifts: Compare experimental NMR with computed shifts (via ACD/Labs or ChemDraw) to identify misassigned peaks. Adjust for solvent effects (e.g., DMSO-d vs. CDCl) .

- IR Absorptions: Reconcile computed (DFT-predicted) and observed carbonyl stretches (1700–1750 cm) by verifying sample purity and excluding moisture contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.